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molecular formula C9H10ClNO2 B8560984 3-(6-Chloropyridin-3-yl)-2-methylpropanoic acid

3-(6-Chloropyridin-3-yl)-2-methylpropanoic acid

Cat. No. B8560984
M. Wt: 199.63 g/mol
InChI Key: MSURRVLVTLHSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897782B2

Procedure details

The solid 2-[(6-chloropyridin-3-yl)methyl]-2-methylmalonic acid (8.70 g, 37.5 mmol) in a 500 mL round bottom flask was immersed in an oil bath heated to 185° C. As the solid melted carbon dioxide evolution occurred. After heating for 30 min, the reaction was deemed complete. Upon cooling there was obtained an amber gum (6.8 g, 95% yield). [M+H]+=200, 202; IR: 1703 (C═O). The product was about 85% pure and was used for the next step reaction directly.
Name
2-[(6-chloropyridin-3-yl)methyl]-2-methylmalonic acid
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9](C)([C:13](O)=O)[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.C(=O)=O>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
2-[(6-chloropyridin-3-yl)methyl]-2-methylmalonic acid
Quantity
8.7 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC(C(=O)O)(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling there

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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